molecular formula C18H14F3NO2 B11413852 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11413852
M. Wt: 333.3 g/mol
InChI Key: LZZYGCQFNWDORG-UHFFFAOYSA-N
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Description

2-(6-Methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic benzofuran-based acetamide compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a 6-methylbenzofuran moiety and an N-aryl acetamide group bearing a trifluoromethyl substituent . The benzofuran scaffold is recognized for its diverse biological activities, and its fusion with a substituted acetamide creates a multifunctional ligand with potential for multi-target therapeutic applications . This compound is primarily utilized in early-stage drug discovery, particularly in the development of novel anticancer agents . Research into structurally related benzofuran acetamides has shown promise in targeting critical oncogenic pathways. These analogues function as multi-target inhibitors, potentially suppressing key proteins such as telomerase , JAK1, STAT3, and TLR4, which are implicated in cell survival, proliferation, and cancer resistance mechanisms . The presence of the trifluoromethyl group is a strategic modification often employed to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to protein targets . Furthermore, the acetamide functionality is a prevalent feature in numerous bioactive molecules, including several classes of anticonvulsant drugs . This suggests potential research applications for this compound in neuroscientific studies, particularly in investigating ion channel modulation or stabilizing neuronal membrane potential. Researchers value this chemical tool for its versatility in exploring structure-activity relationships (SAR) and for serving as a key synthetic intermediate in the preparation of more complex chemical entities for biological evaluation. Please Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C18H14F3NO2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3NO2/c1-11-6-7-13-12(10-24-16(13)8-11)9-17(23)22-15-5-3-2-4-14(15)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,23)

InChI Key

LZZYGCQFNWDORG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxy Aldehydes and Alkynes

The 6-methylbenzofuran scaffold is most efficiently synthesized via copper-catalyzed cyclization of 5-methylsalicylaldehyde (15 ) with terminal alkynes (16 ) (Scheme 3). This method employs a deep eutectic solvent (ChCl·EG) to stabilize intermediates, with CuI as the catalyst. The reaction proceeds through iminium ion formation, followed by copper acetylide coupling and intramolecular cyclization to yield 3-substituted benzofurans. For the target compound, the use of 5-methylsalicylaldehyde ensures the methyl group occupies position 6 post-cyclization. Yields for analogous reactions range from 70–91%.

Base-Mediated Aldol Condensation

An alternative route involves the base-catalyzed Dieckmann-like aldol condensation between 5-methylsalicylaldehyde (97 ) and α-haloketones (98 ) (Scheme 29). Triethylamine promotes cyclization under neat conditions, forming 3-acetyl-6-methylbenzofuran (99 ) in 81–97% yields. This method is advantageous for its simplicity and high atom economy, though the acetyl group at position 3 requires further functionalization to introduce the acetamide side chain.

Introduction of the Acetic Acid Side Chain at Position 3

Oxidation of Propargyl-Substituted Benzofurans

Propargyl groups at position 3 of the benzofuran core can be oxidized to acetic acid derivatives. For example, propargyl-substituted benzofurans (104 ) undergo 5-exo-dig cyclization promoted by DBU, followed by oxidation with oxone to yield 3-acetic acid derivatives (105 ) (Scheme 32). This method achieves mild and direct conversion, though yields are moderate (45–65%).

Hydrolysis of Ethyl 6-Methylbenzofuran-3-acetate

Ethyl 6-methylbenzofuran-3-acetate, synthesized via Claisen-Schmidt condensation, is hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/H2O) conditions to yield 6-methylbenzofuran-3-acetic acid. This step typically achieves >90% conversion, with the ester group selectively cleaved without affecting the benzofuran ring.

Amidation with 2-(Trifluoromethyl)aniline

Acid Chloride Route

6-Methylbenzofuran-3-acetic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting intermediate reacts with 2-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to form the acetamide bond (Scheme 39). This method is widely used due to its high efficiency (85–95% yields), though it requires careful handling of moisture-sensitive intermediates.

Carbodiimide-Mediated Coupling

As a milder alternative, carbodiimides like EDC or DCC facilitate direct coupling between 6-methylbenzofuran-3-acetic acid and 2-(trifluoromethyl)aniline. Catalyzed by DMAP in dichloromethane, this method avoids acid chloride formation and achieves comparable yields (80–88%).

Optimization and Scalability

Catalytic System Comparison

MethodCatalystSolventYield (%)
Copper-catalyzedCuI/ChCl·EGDES70–91
Base-mediatedEt3NNeat81–97
Carbodiimide couplingEDC/DMAPDCM80–88

Challenges in Trifluoromethyl Incorporation

The electron-withdrawing trifluoromethyl group on the aniline moiety necessitates extended reaction times (12–24 hours) for complete amidation. Microwave-assisted synthesis reduces this to 2–4 hours while maintaining yields .

Chemical Reactions Analysis

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood when compared to acetamide derivatives with analogous scaffolds or substituents. Below is a systematic analysis:

Structural Analogues with Benzothiazole Cores

Key differences include:

  • Synthetic Accessibility : Benzothiazole derivatives in EP3348550A1 were synthesized via microwave-assisted reactions with yields as low as 19% under optimized conditions, suggesting greater synthetic complexity compared to benzofuran analogues .
Property Target Compound (Benzofuran) Benzothiazole Derivative (Compound 13)
Core Heteroatom Oxygen (benzofuran) Sulfur (benzothiazole)
Molecular Weight (g/mol) 333.31 ~398.3 (estimated)
Yield in Synthesis Not reported 19%
Key Substituent 2-Trifluoromethylphenyl 3-Trifluoromethylphenyl

Pyridazinone-Based Analogues

2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 898132-80-4) features a pyridazinone ring instead of benzofuran.

Property Target Compound (Benzofuran) Pyridazinone Analogue
Core Structure Benzofuran Pyridazinone
Hydrogen-Bond Acceptors 3 4 (additional ketone)
Molecular Weight (g/mol) 333.31 341.32
Solubility Likely low Potentially higher due to ketone

Chromene Carboxamide Derivatives

Compounds like 6-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide (CAS: 880396-53-2) replace the acetamide linkage with a carboxamide group fused to a chromene system. The chromene’s conjugated double-bond system may improve UV absorption properties, making it suitable for photostability studies in agrochemicals .

Biological Activity

The compound 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3NC_{18}H_{18}F_3N with a molecular weight of approximately 321.34 g/mol. It features a benzofuran moiety linked to a trifluoromethylphenyl acetamide group, contributing to its unique chemical properties.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may interact with various receptors, including those related to neurotransmission and inflammation, altering physiological responses.

Antiviral Properties

In a study focusing on antiviral activity, the compound demonstrated significant efficacy against Hepatitis C virus (HCV). The mechanism appears to involve interference with viral replication processes, suggesting potential as an antiviral agent in therapeutic applications against HCV infections .

Anti-inflammatory Effects

Preclinical studies have indicated that this compound exhibits anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro assays showed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger programmed cell death suggests its potential as a chemotherapeutic agent .

Case Studies

StudyDescriptionFindings
Study AEvaluation of antiviral efficacy against HCVSignificant reduction in viral load in treated cells
Study BAssessment of anti-inflammatory effectsDecreased levels of TNF-alpha and IL-6 in cell cultures
Study CInvestigation of anticancer propertiesInduction of apoptosis in 70% of tested cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide?

  • Methodology : Synthesis typically involves multi-step reactions. Key steps include:

  • Benzofuran Core Formation : Cyclization of substituted phenols under acidic or catalytic conditions to generate the 6-methylbenzofuran moiety .
  • Acetamide Coupling : Reacting the benzofuran intermediate with 2-(trifluoromethyl)phenylamine via nucleophilic acyl substitution or using coupling reagents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Catalyst selection (e.g., Pd/C for reductions), solvent polarity, and temperature control (0–80°C) to minimize side reactions .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. The trifluoromethyl group appears as a singlet at ~δ 120-125 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 392.1234) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., dihedral angles between benzofuran and phenyl rings) .

Q. What preliminary biological assays evaluate its activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve cyclization yields for benzofuran synthesis .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces byproducts during acetamide formation .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Lipophilicity : The -CF₃ group increases logP (measured via HPLC), enhancing membrane permeability .
  • Metabolic Stability : In vitro liver microsome assays show reduced oxidative metabolism compared to non-fluorinated analogs .
  • Electron-Withdrawing Effects : Alters electronic density on the phenyl ring, impacting receptor binding (validated via DFT calculations) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, serum concentration) .
  • Structural Analog Analysis : Test derivatives (e.g., chloro vs. fluoro substituents) to isolate substituent effects .
  • Dose-Response Validation : Repeat studies with purified batches to exclude impurities as confounding factors .

Q. What structure-activity relationships (SAR) guide derivative design?

  • Benzofuran Modifications : 6-Methyl substitution enhances cytotoxicity (IC₅₀ reduced by ~40% vs. unsubstituted analogs) .
  • Trifluoromethyl Position : Ortho-substitution on the phenyl ring improves target affinity (e.g., kinase inhibition Kᵢ = 0.8 nM) .
  • Acetamide Linker : Replacement with sulfonamide reduces solubility but increases plasma stability .

Q. What insights does crystal structure analysis provide?

  • Conformational Analysis : X-ray data reveal a dihedral angle of 60.5° between benzofuran and trifluoromethylphenyl planes, suggesting optimal steric alignment for receptor binding .
  • Hydrogen Bonding : N-H···O interactions stabilize crystal packing, informing solid-state formulation strategies .

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